N-Ethyl-d3 Maleimide N-Ethyl-d3 Maleimide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18024586
InChI: InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3/i1D3
SMILES:
Molecular Formula: C6H7NO2
Molecular Weight: 128.14 g/mol

N-Ethyl-d3 Maleimide

CAS No.:

Cat. No.: VC18024586

Molecular Formula: C6H7NO2

Molecular Weight: 128.14 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-d3 Maleimide -

Specification

Molecular Formula C6H7NO2
Molecular Weight 128.14 g/mol
IUPAC Name 1-(2,2,2-trideuterioethyl)pyrrole-2,5-dione
Standard InChI InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3/i1D3
Standard InChI Key HDFGOPSGAURCEO-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])CN1C(=O)C=CC1=O
Canonical SMILES CCN1C(=O)C=CC1=O

Introduction

Chemical Identity and Structural Features

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point43–46 °C (lit.)
Boiling Point210 °C (lit.)
Density1.2500 (estimate)
Solubility in Water1 g/L (20 °C)
pKa-2.18 (Predicted)

Synthesis and Isotopic Labeling Strategies

Synthetic Pathways

The synthesis of N-Ethyl-d3 Maleimide typically follows established protocols for N-alkylmaleimides, with modifications to incorporate deuterated precursors :

  • Deuterated Ethylamine Preparation:
    Ethyl-d3 amine is synthesized via catalytic deuteration of acetonitrile or reduction of deuterated nitroethane, ensuring high isotopic purity.

  • Maleimide Ring Formation:
    The deuterated ethylamine reacts with maleic anhydride in acetic acid under reflux, followed by cyclodehydration using trimethylsilyl chloride (TMS-Cl) and triethylamine to yield the maleimide core .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
AlkylationMaleic anhydride, D₂O, 110 °C30–40%
CyclodehydrationTMS-Cl, Et₃N, ACN, 25 °C85–90%

Purification and Analysis

Post-synthesis purification involves recrystallization from methanol or diethyl ether to remove unreacted precursors. Nuclear magnetic resonance (NMR) spectroscopy confirms deuterium incorporation, with the absence of proton signals at the ethyl group’s methylene and methyl positions . Mass spectrometry (MS) further validates the isotopic pattern, showing a characteristic [M+3] peak corresponding to the deuterated ethyl chain.

Applications in Biochemical Research

Protein Thiol Modification

Like its non-deuterated counterpart, N-Ethyl-d3 Maleimide irreversibly alkylates cysteine residues via Michael addition, forming stable thioether adducts . The deuterated form is particularly advantageous in:

  • Quantitative Proteomics: Paired with non-deuterated NEM, it enables multiplexed analysis of thiol redox states in complex biological samples .

  • Mechanistic Studies: Isotopic labeling allows precise tracking of reaction kinetics and intermediate formation in enzymatic pathways involving thiol groups .

Pharmacokinetic Tracing

In drug development, N-Ethyl-d3 Maleimide conjugates serve as internal standards for liquid chromatography-mass spectrometry (LC-MS) quantification of antibody-drug conjugates (ADCs). For example, trastuzumab labeled with deuterated maleimide-linked cytotoxic agents (e.g., monomethyl auristatin E) permits accurate pharmacokinetic profiling without interference from endogenous compounds .

Spectroscopic and Structural Insights

Rotational Spectroscopy

High-resolution rotational spectra of N-Ethylmaleimide analogs reveal planar maleimide rings with ethyl groups oriented perpendicularly to minimize steric hindrance . For N-Ethyl-d3 Maleimide, deuterium substitution reduces rotational constants by approximately 0.5%, a predictable shift attributable to the increased mass of deuterium .

NMR Characterization

Deuterium incorporation eliminates proton signals from the ethyl group, simplifying spectral interpretation. In 1^1H-NMR, the maleimide vinyl protons appear as two doublets (δ 6.6–7.9 ppm), while the N-ethyl-d3 group’s protons are absent . 13^{13}C-NMR shows distinct carbonyl signals at δ 170–175 ppm and a quaternary nitrogen carbon at δ 50–55 ppm.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator